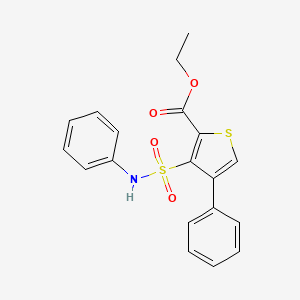![molecular formula C20H19NO4S2 B6495089 methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-42-3](/img/structure/B6495089.png)
methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate, or MMPTS, is a synthetic organic compound that has been studied for a variety of applications due to its unique properties. MMPTS has been found to have both biochemical and physiological effects, and has been used in various research projects and experiments.
Aplicaciones Científicas De Investigación
MMPTS has been studied for a variety of applications due to its unique properties. It has been used in research projects and experiments related to drug delivery, as it has been found to be able to transport drugs across cell membranes. It has also been used in studies related to cancer, as it has been found to have anti-cancer properties. Additionally, it has been studied for its potential to be used as a bioactive agent in the development of new drugs.
Mecanismo De Acción
MMPTS has been found to have an effect on cell membranes, allowing it to transport drugs across them. It has also been found to interact with proteins and other molecules in the cell, allowing it to affect the activity of various enzymes and other proteins. Additionally, it has been found to interact with DNA and RNA, allowing it to affect gene expression and protein synthesis.
Biochemical and Physiological Effects
MMPTS has been found to have both biochemical and physiological effects. It has been found to affect the activity of various enzymes, proteins, and other molecules in the cell. Additionally, it has been found to have anti-cancer properties, as well as to be able to transport drugs across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPTS has several advantages for lab experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for a variety of experiments. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it has not been extensively studied, so there is still much to be learned about its effects and potential applications.
Direcciones Futuras
MMPTS has potential for a variety of applications due to its unique properties. One potential future direction for research is to further explore its ability to transport drugs across cell membranes, as this could be useful for drug delivery applications. Additionally, further research could be done to explore its potential to be used as a bioactive agent in the development of new drugs. Additionally, further research could be done to explore its potential anti-cancer properties, as this could lead to the development of new treatments for cancer. Finally, further research could be done to explore its potential to interact with DNA and RNA, as this could lead to the development of new treatments for genetic diseases.
Métodos De Síntesis
MMPTS is synthesized through a multi-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride with 3-methylphenylthiophene-2-carboxylic acid in the presence of anhydrous sodium acetate. This reaction produces methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate. The second step involves the reaction of the resulting product with sodium hydroxide to form the desired compound.
Propiedades
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-7-9-15(10-8-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-6-4-5-14(2)11-16/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWVNQKVWRUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B6495008.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6495021.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)
![methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6495052.png)
![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6495060.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)
![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)
![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)
![methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495109.png)
![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)
![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)